molecular formula C14H16O3 B11878360 Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate

Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate

Cat. No.: B11878360
M. Wt: 232.27 g/mol
InChI Key: DPNWGBFMNOHODE-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate is an organic compound with the molecular formula C14H16O3. It is a derivative of naphthalene and is characterized by the presence of a methyl ester group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with a suitable acylating agent. One common method involves the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate involves its interaction with specific molecular targets. The ketone and ester functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate
  • Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-3-yl)propanoate
  • Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-4-yl)propanoate

Uniqueness

Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the ketone and ester groups allows for unique reactivity and interactions compared to its isomers .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate

InChI

InChI=1S/C14H16O3/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5,9H2,1H3

InChI Key

DPNWGBFMNOHODE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CC2=C(CCCC2)C=C1

Origin of Product

United States

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